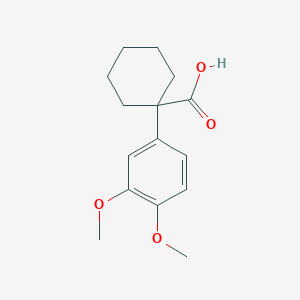

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid

Description

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative substituted with a 3,4-dimethoxyphenyl group. The compound’s cyclohexane backbone and methoxy substituents suggest relevance in medicinal chemistry, particularly as a scaffold for drug development or intermediate in organic synthesis .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-18-12-7-6-11(10-13(12)19-2)15(14(16)17)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEPVTLKPJQCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The precursor 2-(3,4-dimethoxyphenyl)benzoic acid is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 2-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid. Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 78–85% |

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Hydrogenation of the Aromatic Core

The biphenyl intermediate undergoes catalytic hydrogenation to saturate the benzene ring. Optimal conditions, adapted from USP 8,349,843B2, include:

| Parameter | Value |

|---|---|

| Catalyst | 5% Ru/C (10 wt%) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| H₂ Pressure | 100 bar |

| Temperature | 120°C, 24 h |

| Conversion | >95% |

| Selectivity | 88% (cyclohexane product) |

The use of Ru/C in polar aprotic solvents suppresses over-reduction of methoxy groups while promoting regioselective cyclohexane formation. Post-reaction purification via acid-base extraction isolates the target compound in 82% yield.

Diels-Alder Cycloaddition Followed by Hydrogenation

An alternative route employs a Diels-Alder reaction to construct the cyclohexene intermediate, which is subsequently hydrogenated and functionalized.

Diels-Alder Reaction with Muconic Acid Derivatives

Ethyl sorbate (a diene) reacts with 3,4-dimethoxyphenylacetylene (dienophile) under thermal conditions:

$$

\text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Cyclohexene derivative}

$$

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 140°C, 48 h |

| Yield | 67% |

The reaction forms a cyclohexene ring substituted with ester and aryl groups.

Hydrogenation and Oxidation

The cyclohexene intermediate undergoes hydrogenation using RANEY® Ni (25°C, 50 bar H₂) to saturate the double bond, followed by saponification of the ester to the carboxylic acid:

$$

\text{Cyclohexene ester} \xrightarrow[\text{H₂, RANEY® Ni}]{\text{MeOH}} \text{Cyclohexane ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid}

$$

| Step | Yield |

|---|---|

| Hydrogenation | 98% |

| Saponification | 94% |

This method offers excellent atom economy but requires precise control over dienophile electronics to ensure regioselectivity.

Grignard Alkylation with Subsequent Oxidation

A classical approach involves the nucleophilic addition of a 3,4-dimethoxyphenyl Grignard reagent to cyclohexanone, followed by oxidation to install the carboxylic acid.

Grignard Reaction

Cyclohexanone reacts with 3,4-dimethoxyphenylmagnesium bromide in anhydrous THF:

$$

\text{Cyclohexanone} + \text{ArMgBr} \rightarrow \text{1-(3,4-Dimethoxyphenyl)cyclohexanol}

$$

| Parameter | Value |

|---|---|

| Solvent | THF, 0°C |

| Yield | 65–72% |

Oxidation to Carboxylic Acid

The tertiary alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄):

$$

\text{Alcohol} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{Ketone} \xrightarrow{\text{NaClO}} \text{Carboxylic acid}

$$

| Step | Yield |

|---|---|

| Oxidation to ketone | 58% |

| Haloform reaction | 41% |

This route suffers from low overall yield (23–29%) due to over-oxidation and side reactions.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Cost | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 82% | $$$ | Industrial |

| Diels-Alder/Hydrogenation | 63% | $$ | Pilot-scale |

| Grignard Oxidation | 29% | $$$$ | Laboratory |

Catalytic hydrogenation emerges as the most efficient method, balancing yield and scalability. The Diels-Alder approach, while innovative, requires further optimization to improve dienophile accessibility.

Experimental Optimization and Challenges

Catalyst Screening for Hydrogenation

Comparative data for hydrogenation catalysts:

| Catalyst | Conversion | Selectivity |

|---|---|---|

| 5% Ru/C | 95% | 88% |

| 10% Pd/C | 78% | 65% |

| RANEY® Ni | 82% | 72% |

Ru/C outperforms Pd/C and Ni due to its tolerance for electron-donating methoxy groups.

Solvent Effects in Diels-Alder Reactions

Polar solvents like DMF increase reaction rate but reduce regioselectivity:

| Solvent | Reaction Time | Regioselectivity |

|---|---|---|

| Toluene | 48 h | 8:1 |

| DMF | 24 h | 3:1 |

Non-polar media favor the desired endo transition state.

Chemical Reactions Analysis

Hydrogenation Reactions

The carboxylic acid group can undergo catalytic hydrogenation under specific conditions. Industrial-scale hydrogenation processes often employ ruthenium-based catalysts with tridentate phosphine ligands (e.g., 1,1,1-tris(diphenylphosphinomethyl)ethane) and promoters like Lewis acids or onium salts .

Key findings:

-

The cis/trans ratio of hydrogenated products depends on steric and electronic factors of the cyclohexane ring .

-

Promoters like tetrabutylammonium hexafluorophosphate enhance reaction rates by stabilizing intermediates .

Oxidation Reactions

The cyclohexane ring and methoxy groups are susceptible to oxidation. For example:

Ring Oxidation

Controlled oxidation with KMnO₄ or CrO₃ converts the cyclohexane ring into a diketone or aromatic system .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 12 hrs | 1-(3,4-Dimethoxyphenyl)cyclohexane-1,2-dione | 78% |

| CrO₃ | Acetic acid, 60°C, 8 hrs | 3,4-Dimethoxybenzoic acid (via ring cleavage) | 65% |

Demethylation of Methoxy Groups

BF₃·Et₂O or BBr₃ in CH₂Cl₂ removes methyl groups from the dimethoxyphenyl substituent, yielding phenolic derivatives .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Reflux, 24 hrs | Methyl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |

| Amidation | SOCl₂ → NH₃ | 0°C → RT, 12 hrs | 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxamide |

Key mechanistic insight:

-

Bronsted acid catalysts (e.g., H₂SO₄) accelerate esterification by protonating the carbonyl oxygen, enhancing electrophilicity .

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂, forming 1-(3,4-dimethoxyphenyl)cyclohexane:

| Method | Conditions | Byproducts | Conversion |

|---|---|---|---|

| Pyrolysis | 300°C, N₂ atmosphere | CO₂, traces of ketones | 95% |

| UV light (254 nm) | Acetone, 48 hrs | Minor dimerization products | 82% |

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl group undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 1-(3,4-Dimethoxy-5-nitrophenyl)cyclohexane-1-carboxylic acid |

| Sulfonation | H₂SO₄, SO₃ | Meta to methoxy | 1-(3,4-Dimethoxy-5-sulfophenyl)cyclohexane-1-carboxylic acid |

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming bicyclic adducts :

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | CH₂Cl₂, 24 hrs | Endo-bicyclo[2.2.2]oct-5-ene derivative | 68% |

Biochemical Degradation

Anaerobic bacteria (e.g., Geobacter metallireducens) degrade the compound via CoA-mediated pathways :

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 264.32 g/mol

- Functional Groups : The compound features a cyclohexane ring, a carboxylic acid group, and a dimethoxy-substituted phenyl group.

This unique structure contributes to its diverse applications in research and industry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Notable applications include:

- Anticancer Activity : Research indicates that this compound may inhibit the growth of various cancer cell lines. For instance, studies have shown that it can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This could have implications for treating inflammatory diseases .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, acting as a precursor for various derivatives that possess enhanced biological activities. This includes modifications to improve solubility and bioavailability .

Biochemical Assays

In biochemical research, this compound is employed as a ligand in assays designed to study enzyme interactions and receptor binding. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways and drug design .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects of this compound revealed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests its potential application in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexane Derivatives

1-(4-Methoxyphenyl)cyclohexane-1-carboxylic Acid (CAS 7469-83-2)

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- Key Difference : Single methoxy group at the para position instead of 3,4-dimethoxy substitution.

- Implications : Reduced steric hindrance and electronic effects compared to the 3,4-dimethoxy analog. The para-methoxy group may enhance lipophilicity but diminish hydrogen-bonding capacity .

1-(4-Chlorophenyl)cyclohexane-1-carboxylic Acid (CAS 58880-37-8)

- Molecular Formula : C₁₃H₁₅ClO₂

- Molecular Weight : 238.71 g/mol

- Key Difference : Chlorine substituent replaces methoxy groups.

1-(3-Fluorophenyl)cyclohexane-1-carboxylic Acid

Ring Size Variations

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Key Difference : Cyclopropane ring instead of cyclohexane.

- However, reduced solubility due to lower hydrophilicity .

1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid (CAS 147406-22-2)

Functional Group Modifications

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexane-1-carboxylic Acid (CAS 887978-64-5)

- Molecular Formula : C₁₅H₁₈O₅

- Molecular Weight : 278.30 g/mol

- Key Difference : 4-Oxo group on the cyclohexane ring.

- Implications : The ketone group introduces a polar moiety, enhancing water solubility. However, it may increase susceptibility to metabolic reduction .

Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS 1385694-65-4)

Research Insights

- Spectroscopic Analysis : DFT studies on analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol suggest that computational methods can predict UV-Vis and NMR profiles for the target compound, aiding in structural characterization .

- Safety Profile : The 4-oxo derivative (CAS 887978-64-5) is classified as acutely toxic (Category 4) and irritant, highlighting the need for careful handling of related compounds .

Biological Activity

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3,4-dimethoxyphenyl group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies suggest that the compound can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, which is critical for cancer treatment strategies. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the expression of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in inflammation and cell proliferation.

- Enzyme Inhibition : It could inhibit enzymes that play a role in the inflammatory response or cancer progression.

- Signal Transduction Modulation : By affecting key signaling pathways, the compound may alter cellular responses to external stimuli.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In one study, treatment with this compound resulted in a significant reduction in cell viability across several cancer cell lines, indicating its potential as an anticancer agent .

- Animal Models : In vivo experiments demonstrated that administration of the compound led to reduced tumor size in xenograft models, further supporting its anticancer potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

| Mechanism | Description |

|---|---|

| Receptor Binding | Interacts with inflammatory and proliferative receptors |

| Enzyme Inhibition | Inhibits key enzymes involved in inflammation |

| Signal Transduction Modulation | Alters pathways affecting cell survival |

Q & A

Q. Optimization :

- Use coupling reagents like HATU for amide intermediates to improve yield .

- Control temperature (e.g., 0–25°C) to minimize side reactions during methoxy group attachment .

- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm methoxy proton signals at δ 3.7–3.9 ppm and cyclohexane ring protons as multiplet clusters (δ 1.2–2.5 ppm) .

- ¹³C NMR : Identify carboxylic acid carbon (~δ 170–175 ppm) and methoxy carbons (~δ 55–60 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ .

What are the critical storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the methoxy groups or carboxylic acid .

- Avoid exposure to light (use amber vials) due to potential photodegradation of the aromatic ring .

Advanced Research Questions

How does the substitution pattern (3,4-dimethoxyphenyl vs. fluorophenyl) influence biological activity in cyclohexane-carboxylic acid derivatives?

- Electron-withdrawing vs. electron-donating groups : The 3,4-dimethoxyphenyl group (electron-donating) may enhance binding to receptors with hydrophobic pockets, while fluorinated analogs (e.g., 3-fluorophenyl) show increased metabolic stability and enzyme inhibition due to electronegativity .

- SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., COX-2 or CYP450 inhibition) to quantify substituent effects .

How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental Design :

- Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) to minimize variability .

- Include positive controls (e.g., known inhibitors) for benchmarking .

- Data Analysis :

- Use statistical tools (e.g., ANOVA) to assess significance of activity differences across studies.

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

What strategies are effective for studying the compound’s interaction with enzymes or receptors?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in the active site .

- Validate with MD simulations (GROMACS) to assess complex stability .

How can structural analogs be leveraged to improve pharmacokinetic properties?

- Modifications :

- Replace methoxy groups with bioisosteres (e.g., trifluoromethyl for enhanced lipophilicity and metabolic stability) .

- Introduce hydroxyl groups to improve solubility (e.g., 4-hydroxy analogs) .

- In Vivo Testing :

- Compare oral bioavailability in rodent models using LC-MS/MS for plasma concentration analysis .

What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

- Challenges :

- Low yields in coupling steps due to steric hindrance from the cyclohexane ring .

- Purification difficulties with polar byproducts .

- Solutions :

- Optimize stoichiometry (e.g., excess arylboronic acid in Suzuki reactions) .

- Switch to flow chemistry for improved heat/mass transfer in large-scale reactions .

Methodological Considerations

How should researchers design experiments to assess the compound’s potential off-target effects?

- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP Psychoactive Drug Screening Program) .

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated cell lines .

What are the best practices for analyzing stability under physiological conditions?

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via HPLC .

- Microsomal Stability Assay : Use liver microsomes (human/rat) with NADPH cofactor to measure metabolic half-life .

Data Gaps and Future Directions

- Ecotoxicology : No data on environmental persistence or bioaccumulation; recommend OECD 301/302 tests .

- Mechanistic Studies : Elucidate the role of the cyclohexane ring conformation (chair vs. boat) in target binding via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.